An In-depth Technical Guide to HO-PEG24-CH2CH2COOH
An In-depth Technical Guide to HO-PEG24-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction to HO-PEG24-CH2CH2COOH
HO-PEG24-CH2CH2COOH, also known as O-(2-Carboxyethyl)-O'-(2-hydroxyethyl)polyethylene glycol, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini: a hydroxyl (-OH) group and a propionic acid (-COOH) group.[] This structure makes it an exceptionally versatile tool in bioconjugation, drug delivery, and materials science.[2][3]
The PEG component consists of 24 repeating ethylene (B1197577) oxide units, which imparts hydrophilicity, biocompatibility, and a flexible spacer arm to the molecule.[4] These properties are crucial for improving the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[5][6] Key benefits of utilizing PEG linkers like HO-PEG24-CH2CH2COOH include enhanced solubility of hydrophobic compounds, increased stability against enzymatic degradation, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity by masking antigenic sites.[4][5][7]
This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols associated with HO-PEG24-CH2CH2COOH.
Core Properties and Specifications
The precise, non-polydisperse nature of this molecule ensures batch-to-batch consistency and reproducibility in experimental applications.[2]
| Property | Data | Reference(s) |
| Chemical Name | O-(2-Carboxyethyl)-O'-(2-hydroxyethyl)polyethylene glycol | [] |
| Synonyms | Hydroxyl-PEG24-Propionic Acid | [] |
| Molecular Formula | C51H102O27 | [8] |
| Molecular Weight | 1147.34 g/mol | [8][9] |
| PEG Chain Length (n) | 24 ethylene glycol units | [8] |
| Appearance | White solid or viscous liquid | [][8] |
| Purity | ≥ 95% | [8] |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO) | [][10][11] |
| Storage Conditions | Store at -20°C, desiccated for long-term storage. | [7][8][12] |
Applications in Research and Drug Development
The dual functionality of HO-PEG24-CH2CH2COOH allows for sequential or orthogonal conjugation strategies, making it a valuable component in the construction of complex biomolecular architectures.
-
Antibody-Drug Conjugates (ADCs): The PEG linker can connect a cytotoxic payload to a monoclonal antibody.[13][14] The linker's length and hydrophilicity can help to improve the ADC's solubility, reduce aggregation, and optimize the drug-to-antibody ratio (DAR).[13][15] The propionic acid can be activated to react with amine groups on the antibody, while the hydroxyl group can be used for further modification or payload attachment.
-
PROTACs: In Proteolysis Targeting Chimeras (PROTACs), this molecule can serve as the central linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[9][14]
-
Small Molecule-Drug Conjugates (SMDCs): Similar to ADCs, SMDCs use small molecule ligands for targeting. The PEG linker improves the pharmacokinetic properties of the conjugate, aiding in its delivery to tumor tissues.[]
-
Surface Modification: The linker can be used to functionalize surfaces like nanoparticles, quantum dots, or self-assembled monolayers.[12][17] The PEG chain forms a hydrophilic layer that reduces non-specific protein binding, while the terminal groups allow for the attachment of targeting ligands or other molecules.[][17]
-
Hydrogel Formation: The bifunctional nature of the molecule allows it to act as a cross-linker in the formation of biocompatible hydrogels for tissue engineering and controlled drug release applications.[18]
Experimental Protocols
The most common application of the propionic acid moiety is its conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond. This is typically achieved via carbodiimide (B86325) chemistry.
Activation of the Carboxylic Acid using EDC/NHS Chemistry
This two-step protocol first activates the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a semi-stable, amine-reactive NHS ester.[7][12] This activated linker can then be reacted with an amine-containing molecule.
Materials:
-
HO-PEG24-CH2CH2COOH
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[7][12]
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., PBS, HEPES, Borate).[12][17]
-
Amine-containing molecule (e.g., protein, peptide)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of the PEG linker, EDC, and NHS in an appropriate solvent (e.g., activation buffer for aqueous reactions, or anhydrous DMF/DMSO for organic phase reactions).[12][17]
-
Carboxyl Activation:
-
Conjugation to Amines:
-
Immediately add the activated NHS-ester solution to the amine-containing molecule, which has been dissolved in a reaction buffer (pH 7.2-8.0).[12][17] The reaction with primary amines is most efficient at this pH range.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a quenching buffer, such as hydroxylamine (B1172632) or Tris, to hydrolyze any unreacted NHS esters.[4]
-
Purification: Remove excess reagents and byproducts from the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
Visualized Workflows and Pathways
Diagram 1: EDC/NHS Activation and Amine Coupling Workflow
This diagram illustrates the general chemical workflow for activating the carboxylic acid end of the linker and its subsequent conjugation to a primary amine on a target molecule, such as a protein.
Caption: Workflow for two-step EDC/NHS activation and subsequent amine conjugation.
Diagram 2: Role in Antibody-Drug Conjugate (ADC) Action
This diagram shows the conceptual pathway of an ADC utilizing a PEG linker. The linker connects the antibody to the drug, which is then internalized by a target cancer cell, leading to payload release.
Caption: Mechanism of action for an ADC utilizing a PEG linker for targeted drug delivery.
This document is intended for research use only. The experimental protocols provided are general guidelines and may require optimization for specific applications.
References
- 2. msesupplies.com [msesupplies.com]
- 3. purepeg.com [purepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PEG-1000 (Polyethylene Glycol 1000) | Cas 25322-68-3 – 4MedChem BV [4medchem.com]
- 11. kimyagaran.com [kimyagaran.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Azide PEG24 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
